[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] N-(4-methoxyphenyl)carbamate
Overview
Description
[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] N-(4-methoxyphenyl)carbamate is a useful research compound. Its molecular formula is C22H22ClFN2O3 and its molecular weight is 416.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-influenza Virus Activity of Tricyclic Compounds Novel tricyclic compounds with a unique amine moiety were synthesized based on the structure of triperiden to explore their anti-influenza virus properties. Among these, a particular compound exhibited potent anti-influenza A virus activity and was well-tolerated in mice, suggesting its promise as an anti-influenza agent for humans (Oka et al., 2001).
Nematicidal Activity of Isoindolone Derivatives Isoindolone derivatives derived from 5-HT3 receptor antagonists underwent synthesis and evaluation for their nematicidal activity against pinewood nematodes and root-knot nematodes. Certain compounds demonstrated a lethal rate of 75% against pinewood nematodes at specific concentrations and significant inhibitory activities against root-knot nematodes, indicating their potential as nematicides (Xu et al., 2021).
Synthesis and Pharmacological Studies
Synthesis of Tropane-like Piperazine Analogues A series of azabicyclo[3.2.1] derivatives, structurally similar to tropanes, were synthesized and evaluated for their affinity to dopamine transporters. A specific compound within this series displayed high affinity and selectivity for the dopamine transporter, suggesting its potential in studying and targeting this transporter system (Zhang et al., 2001).
Antimicrobial Activity of Cycloaddition Reaction Products Cycloaddition reactions involving various methylidene-1-thiooxoindane intermediates led to the formation of compounds with notable antimicrobial activity. The synthesis route and subsequent antimicrobial evaluation of these compounds provide insights into their potential therapeutic applications (Hegab et al., 2009).
Properties
IUPAC Name |
[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] N-(4-methoxyphenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O3/c1-28-16-7-5-15(6-8-16)25-22(27)29-21-14-9-11-26(12-10-14)20(21)13-17-18(23)3-2-4-19(17)24/h2-8,13-14,21H,9-12H2,1H3,(H,25,27)/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQUQBKBXMVRSY-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OC2C3CCN(C2=CC4=C(C=CC=C4Cl)F)CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)OC\2C3CCN(/C2=C\C4=C(C=CC=C4Cl)F)CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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